1-Methyl-1H-pyrazole-5-sulfonyl fluoride
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Overview
Description
1-Methyl-1H-pyrazole-5-sulfonyl fluoride is a chemical compound characterized by a pyrazole ring substituted with a methyl group at the 1-position and a sulfonyl fluoride group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl fluoride typically involves the reaction of 1-methyl-1H-pyrazole with a sulfonyl fluoride reagent. One common method is the reaction of 1-methyl-1H-pyrazole with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazole-5-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The pyrazole ring can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Various Pyrazole Derivatives: Formed through addition reactions.
Scientific Research Applications
1-Methyl-1H-pyrazole-5-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonyl fluoride-based inhibitors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-sulfonyl fluoride: Similar structure but with the sulfonyl fluoride group at the 4-position.
1-Methyl-1H-pyrazole-3-sulfonyl fluoride: Similar structure but with the sulfonyl fluoride group at the 3-position.
1-Methyl-1H-pyrazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness: 1-Methyl-1H-pyrazole-5-sulfonyl fluoride is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The position of the sulfonyl fluoride group at the 5-position provides distinct chemical properties compared to other isomers.
Properties
Molecular Formula |
C4H5FN2O2S |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-methylpyrazole-3-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FN2O2S/c1-7-4(2-3-6-7)10(5,8)9/h2-3H,1H3 |
InChI Key |
WEIRQMCFPUBATF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)F |
Origin of Product |
United States |
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